5-(5-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine
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Overview
Description
5-(5-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine is a complex organic compound that features a combination of piperazine, oxadiazole, and pyridine moieties
Mechanism of Action
Target of Action
It’s worth noting that compounds with a piperazine moiety are found in a variety of biologically active compounds for various disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances .
Biochemical Pathways
Piperazine derivatives are known to interact with multiple receptors, which can lead to a variety of biological activities .
Pharmacokinetics
Piperazine derivatives are known to positively modulate the pharmacokinetic properties of drug substances .
Result of Action
Piperazine derivatives are known to exhibit a wide range of biological activities .
Action Environment
The activity of piperazine derivatives can be influenced by various factors, including the chemical environment and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine typically involves multiple steps. One common approach starts with the preparation of the piperazine derivative, followed by the formation of the oxadiazole ring and subsequent attachment to the pyridine moiety. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyridine moieties.
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of various reduced derivatives.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the chlorophenyl and pyridine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydroxide and sulfuric acid are employed under controlled conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, which can exhibit different pharmacological properties and biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one
Uniqueness
The uniqueness of 5-(5-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)-N,N-diethylpyridin-2-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[5-[[4-(2-chlorophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN6O/c1-3-28(4-2)20-10-9-17(15-24-20)22-25-21(30-26-22)16-27-11-13-29(14-12-27)19-8-6-5-7-18(19)23/h5-10,15H,3-4,11-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZZQIQHQIKWRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C2=NOC(=N2)CN3CCN(CC3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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